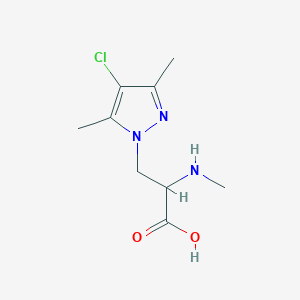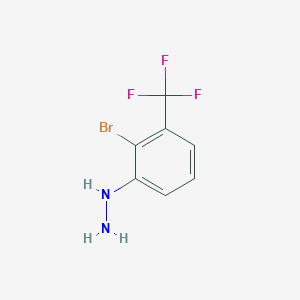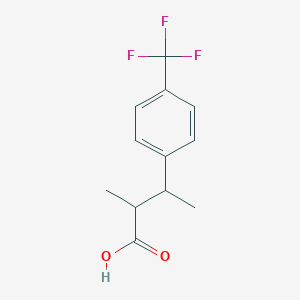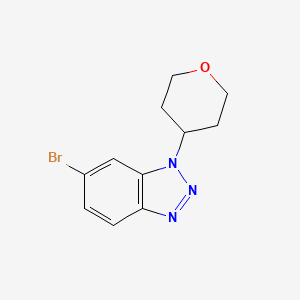
6-Methyl-1,4-diazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-diazepan-6-ol is a seven-membered nitrogen heterocycle with a hydroxyl group and a methyl substituent. This compound is part of the diazepane family, which is known for its diverse biological properties and pharmaceutical importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Methyl-1,4-diazepan-6-ol involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method provides high enantioselectivity and efficiency.
Industrial Production Methods
the use of biocatalytic processes, such as the one mentioned above, is a promising approach for large-scale synthesis due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-diazepan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diazepanes and their derivatives, which can have different biological activities .
Scientific Research Applications
6-Methyl-1,4-diazepan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-diazepan-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the specific biological system it interacts with . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepan-6-ol: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
6-Methyl-1,4-diazepan-6-ol dihydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and hydroxyl group provides distinct properties that can be exploited in various applications .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
6-methyl-1,4-diazepan-6-ol |
InChI |
InChI=1S/C6H14N2O/c1-6(9)4-7-2-3-8-5-6/h7-9H,2-5H2,1H3 |
InChI Key |
RCBMAMQXWRTJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)





![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

